Ciprofibrate, (R)-
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Overview
Description
Ciprofibrate, ®- is a fibrate class compound primarily used as a lipid-lowering agent. It was developed to treat hyperlipidemia by reducing levels of triglycerides and cholesterol in the blood. Ciprofibrate is known for its efficacy in lowering low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) while increasing high-density lipoprotein (HDL) levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciprofibrate involves several key steps:
Cyclization: Starting with styrene, the compound undergoes cyclization.
Baeyer-Villiger Oxidation: Urea peroxide is used as an oxidant, and acetic acid replaces acetic anhydride to create milder reaction conditions.
Alcoholysis and Alkylation: The product is further processed through alcoholysis and alkylation.
Hydrolysis: Finally, the compound undergoes hydrolysis to yield Ciprofibrate.
Industrial Production Methods: Industrial production of Ciprofibrate follows similar synthetic routes but is optimized for higher yield and purity. The use of recyclable solvents and milder reaction conditions helps in reducing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: Ciprofibrate undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like urea peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Common in the synthesis process, especially during acylation and alkylation steps.
Common Reagents and Conditions:
Oxidizing Agents: Urea peroxide, hydrogen peroxide.
Acylation Reagents: Fatty acyl chloride.
Solvents: Toluene, acetic acid.
Major Products:
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid: The primary product formed during the synthesis.
Scientific Research Applications
Ciprofibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying lipid-lowering agents.
Biology: Investigated for its effects on lipid metabolism and cardiovascular health.
Medicine: Used in the treatment of hyperlipidemia and related conditions.
Industry: Encapsulation in polymeric nanoparticles to improve solubility and delivery.
Mechanism of Action
Ciprofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipoprotein lipase activity, resulting in the breakdown of triglycerides and reduction of LDL and VLDL levels. It also increases HDL levels, contributing to its lipid-lowering effects .
Comparison with Similar Compounds
- Fenofibrate
- Bezafibrate
- Gemfibrozil
This detailed overview provides a comprehensive understanding of Ciprofibrate, ®-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
135133-49-2 |
---|---|
Molecular Formula |
C13H14Cl2O3 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2-[4-[(1R)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
KPSRODZRAIWAKH-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@H]2CC2(Cl)Cl |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
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